molecular formula C5H9N5O2 B2376243 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 54317-65-6

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B2376243
CAS No.: 54317-65-6
M. Wt: 171.16
InChI Key: MLEVAFOVOOWHAK-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a triazine derivative with a hydrazinyl substituent at the 6-position and methyl groups at the 2- and 4-positions. Triazine derivatives are historically significant, dating back to Scheele’s 1776 synthesis of triazine via uric acid pyrolysis . The compound’s structure combines a partially saturated triazine ring with two ketone groups, enabling hydrogen bonding and π-interactions critical for molecular packing and bioactivity . Its hydrazinyl group enhances reactivity, making it a precursor for synthesizing bioactive molecules, including antimicrobial and antiviral agents .

Properties

CAS No.

54317-65-6

Molecular Formula

C5H9N5O2

Molecular Weight

171.16

IUPAC Name

6-hydrazinyl-2,4-dimethyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8)

InChI Key

MLEVAFOVOOWHAK-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=NN(C1=O)C)NN

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of hydrazine derivatives with appropriate triazine precursors. One common method involves the condensation of hydrazine hydrate with 2,4-dimethyl-1,2,4-triazine-3,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reaction conditions is carefully controlled to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazinyl group participates in cyclocondensation with various electrophiles to form fused triazine derivatives:

ReagentConditionsProduct FormedYieldKey ApplicationSource
Phenacyl bromideReflux in ethanolTriazolotriazine derivatives70–85%Antimicrobial agents
Triethyl orthoformateReflux in DMFPyrimido-triazinediones75%Anticonvulsant studies
Chloroacetyl chlorideRoom temperature, 12 hrsThiazole-linked triazinones68%Nonlinear optical materials
DMF-DMA*130°C, Q-tube reactorPyrido-triazine systems82%Anticancer research

Key Findings :

  • Reactions with phenacyl bromide yield triazolotriazines showing 90% growth inhibition against S. aureus at 50 μg/mL .

  • DMF-DMA-mediated cyclization under high pressure (Q-tube reactor) enhances reaction efficiency by 40% compared to traditional methods .

Nucleophilic Substitution

The hydrazinyl group acts as a nucleophile in SN2 reactions:

SubstrateConditionsProductKey FeatureSource
ChloroacetonitrileReflux in DMF, 4 hrsImidazolo-triazine derivativesIntramolecular H-bonding stabilizes structure
Monochloro acetic acidReflux in DMF, 6 hrsImidazolo-triazinonesDFT studies confirm π-π* transitions

Mechanistic Insight :

  • X-ray crystallography confirms planar triazine cores with bond lengths of 1.32–1.38 Å for C=N groups .

  • Substitution at the hydrazinyl nitrogen reduces HOMO-LUMO gaps by 1.2–1.8 eV , enhancing electronic reactivity .

Acid-Catalyzed Cyclization

Trifluoroacetic acid (TFA) promotes cyclization with α-keto acids or isatins:

Partner CompoundConditionsProductYieldApplicationSource
Pyruvic acidTFA (10 mol %), 130°CPyrido-triazine-3,5-diones78%Antiviral screening
Isatin derivativesTFA (10 mol %), 120°CTriazino-indole hybrids85%Antidepressant leads

Reaction Optimization :

  • Q-tube reactors reduce reaction times from 12 hrs to 40 mins by maintaining high pressure .

  • Products exhibit strong absorption at λ = 290–320 nm (ε = 12,000–15,000 M⁻¹cm⁻¹), suitable for photophysical studies .

Condensation with Carbonyl Compounds

Reactivity with carbonyl-containing reagents forms hydrazones and fused systems:

ReagentConditionsProductNotable PropertySource
Oxalyl chlorideReflux, Et₃N catalystPyrimido-triazinedionesAnticonvulsant ED₅₀ = 24.38 mg/kg
Phenylglyoxylic acidTFA, Q-tube reactorTriazino-pyridonesSeizure protection in MES tests

Structural Analysis :

  • IR spectroscopy confirms C=O stretching at 1,660–1,685 cm⁻¹ and N–H bending at 1,580–1,620 cm⁻¹ .

  • Single-crystal XRD reveals intermolecular H-bonding (2.8–3.1 Å) in triazino-indole hybrids .

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes above pH 9 due to hydrazine group hydrolysis.

  • Thermal Stability : Stable up to 250°C (TGA data), with decomposition onset at 275°C .

  • Solubility : Poor in water (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C5H9N5O2C_5H_9N_5O_2 and a molecular weight of 171.16 g/mol. It features a hydrazinyl group and a tetrahydrotriazine structure that enhances its chemical reactivity. The presence of multiple nitrogen atoms in its structure is noteworthy as it may influence its biological properties and reactivity patterns .

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent . Triazine derivatives are known to exhibit various biological activities including antiproliferative effects against cancer cell lines. Research indicates that modifications to the triazine ring can enhance efficacy against specific cancer types .

Case Study: Anticancer Activity

A study demonstrated that derivatives of triazines showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazine ring improved anticancer properties .

Agrochemicals

The compound's nitrogen-rich structure makes it a candidate for agricultural applications , particularly as a potential herbicide or pesticide. Compounds with similar structures have been explored for their ability to inhibit plant growth or pest development .

Material Science

In material science, compounds like 6-hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione are being investigated for their role in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of nitrogen heterocycles can improve the performance characteristics of polymers used in various industrial applications .

Coordination Chemistry

The compound has potential applications in coordination chemistry , where it may serve as a ligand in metal complexes. Such complexes can exhibit unique catalytic properties or enhanced electronic characteristics useful in various chemical reactions .

Summary of Applications

Field Application Notable Findings
Medicinal ChemistryAnticancer agentsSignificant antiproliferative effects observed
AgrochemicalsPotential herbicides/pesticidesNitrogen-rich structure beneficial for growth inhibition
Material ScienceDevelopment of advanced polymersEnhanced thermal stability and mechanical properties
Coordination ChemistryLigand formation for metal complexesUnique catalytic properties explored

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and activities of 6-hydrazinyl-2,4-dimethyl-triazine-dione and related compounds:

Compound Name Substituents Key Properties Biological Activity Reference ID
6-Hydrazinyl-2,4-dimethyl-triazine-dione 6-NHNH₂, 2/4-CH₃ Planar triazine core; N–H⋯O hydrogen bonds stabilize crystal packing. Hydrazinyl group enhances nucleophilic reactivity. Potential antiviral, antimicrobial (inferred from similar hydrazinyl derivatives)
2-Ethoxymethyl-6-ethyl-triazine-dione 2-OCH₂CH₂OCH₃, 6-CH₂CH₃ Ethoxymethyl group increases lipophilicity; DFT studies show strong C=O vibrational modes at ~1,700 cm⁻¹. Crystal structure reveals ribbons via N–H⋯O bonds. Antimicrobial (Gram-positive bacteria: MIC = 12.5–25 µg/mL)
6-Fluoro-2,4-dimethyl-triazine-dione 6-F, 2/4-CH₃ Fluorine substituent enhances electronegativity; MEP analysis shows negative charge localized on C=O groups. Safety data indicate low acute toxicity (GHS Category 5). Not explicitly reported; fluorinated analogs often show enhanced metabolic stability.
2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-triazine-dione 2-allyloxy, 6-C₆H₅ Allyloxy group introduces steric bulk; phenyl ring enables π–π stacking. Hyperpolarizability (β = 2.82 × 10⁻³⁰ esu) suggests nonlinear optical (NLO) potential. HOMO-LUMO gap = 4.2 eV (DFT/B3LYP). Anticancer (in vitro cytotoxicity vs. HCT-116: IC₅₀ = 18 µM)
6-Azauracil (1,2,4-triazin-3,5-dione) Unsubstituted Parent compound; planar structure with extensive N–H⋯O hydrogen bonding. Used as a scaffold for antiviral agents (e.g., ribofuranoside derivatives targeting RNA viruses). Antiviral (e.g., H1N1 inhibition: IC₅₀ = 6.8 µM for albonoursin derivatives)

Key Findings

Substituent Effects on Bioactivity :

  • The hydrazinyl group in the target compound likely enhances interactions with microbial enzymes or viral proteases via hydrogen bonding, similar to 6-azauracil derivatives .
  • Ethoxymethyl and allyloxy substituents improve lipophilicity, aiding membrane penetration in antimicrobial and anticancer applications .

Crystallographic Insights :

  • Hydrogen bonding (N–H⋯O, C–H⋯O) and π-stacking dominate packing in triazine-diones. For example, 2-ethoxymethyl-6-ethyl derivatives form ribbons stabilized by N–H⋯O bonds , while phenyl-substituted analogs exhibit π–π interactions (centroid distance = 3.48 Å) .

Computational Studies :

  • DFT analyses reveal that electron-withdrawing groups (e.g., fluorine) lower HOMO-LUMO gaps, enhancing reactivity . Allyloxy derivatives exhibit high hyperpolarizability, suggesting utility in NLO materials .

Contradictions and Gaps: While 6-azauracil derivatives show confirmed antiviral activity , direct evidence for the hydrazinyl analog’s efficacy is lacking.

Biological Activity

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 54317-65-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

  • Molecular Formula : C₅H₉N₅O₂
  • Molecular Weight : 171.16 g/mol
  • Purity : Minimum 95% .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. A notable investigation involved the synthesis of various derivatives of hydrazinyl-triazines and their evaluation against multiple cancer cell lines.

Case Study: Antiproliferative Activity

In a study published in 2012, derivatives of 6-hydrazinyl compounds were synthesized and tested for antiproliferative activity against several cancer cell lines including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC₅₀ values in the nanomolar range:

CompoundCell LineIC₅₀ (µM)
5cH4600.07
5jH4600.05
OtherVariousModerate to Excellent

These findings suggest that modifications to the hydrazinyl-triazine structure can enhance its selectivity and potency against specific cancer types .

The mechanism by which 6-hydrazinyl-2,4-dimethyltriazine exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that these compounds may interact with cellular pathways responsible for cell cycle regulation and apoptosis, potentially through the inhibition of specific kinases or by inducing oxidative stress within the cells .

Other Biological Activities

In addition to anticancer properties, some derivatives of triazines have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity : Compounds related to triazines have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Certain hydrazinyl derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a broader application in infectious disease management .

Structure-Activity Relationship (SAR)

The biological activity of 6-hydrazinyl-2,4-dimethyltriazine can be influenced by various structural modifications. The presence of electron-withdrawing groups or specific substituents on the triazine ring has been correlated with increased potency against cancer cell lines. For instance:

  • Substituent Effects : The incorporation of halogens or alkyl groups at specific positions on the triazine ring can enhance binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and triazine precursors under acidic or basic conditions. For example, highlights the use of controlled condensation conditions (e.g., temperature, solvent polarity) to optimize yield. Statistical experimental design (e.g., factorial design) is recommended to minimize trial numbers while maximizing parameter exploration, as demonstrated in triazine synthesis workflows .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
SolventEthanol/Water (3:1)
Reaction Time12–24 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from similar triazine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. The hydrazinyl group exhibits a characteristic NH stretch at 3200–3400 cm⁻¹ in IR. In NMR, the methyl groups on the triazine ring appear as singlets (δ 2.8–3.2 ppm for ¹H), while the hydrazinyl proton resonates as a broad singlet (δ 4.5–5.0 ppm). Mass spectrometry (HRMS) confirms molecular weight with minimal fragmentation due to the stable triazine core .

Q. What are the common chemical modifications of this compound, and how do substituents influence its reactivity?

  • Methodological Answer : Functionalization typically occurs at the hydrazinyl group (e.g., acylation, alkylation) or triazine ring positions (e.g., halogenation). Substituents like electron-withdrawing groups (Cl, NO₂) enhance electrophilic reactivity, while electron-donating groups (MeO, NH₂) stabilize the ring for nucleophilic attacks. emphasizes comparative studies with analogous triazines to predict reactivity trends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess stability, while molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like dihydrofolate reductase. notes that trifluoromethyl or morpholino substituents (as in related triazines) enhance binding via hydrophobic/π-π interactions .
  • Example Workflow :

StepTool/PackageOutput
Geometry OptimizationGaussian 16Energy-minimized structure
Docking SimulationAutoDock VinaBinding energy (ΔG)

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug Design : Mask polar groups (e.g., hydrazinyl) with acetyl or PEG moieties.
  • Pharmacokinetic Profiling : Assess hepatic microsomal stability and plasma protein binding. and recommend cross-species comparisons (e.g., murine vs. human microsomes) to identify metabolic hotspots .

Q. How can reaction mechanisms for triazine ring functionalization be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Pseudo-first-order kinetics under varying concentrations identifies rate-determining steps. Isotopic labeling (e.g., ¹⁵N at hydrazinyl positions) tracks bond cleavage/formation via MS/NMR. demonstrates this approach in triazolo-triazine synthesis, revealing nucleophilic aromatic substitution as the dominant pathway .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s enzyme inhibition potency, and how can these be reconciled?

  • Methodological Answer : Variability may stem from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Standardization using recombinant enzymes (e.g., CYP450 isoforms) and controls (e.g., known inhibitors like ketoconazole) is critical. advocates for multi-lab validation studies to establish consensus IC₅₀ values .

Comparative Studies

Q. How does the substitution pattern of this triazine derivative compare to 1,2,4-triazolo[1,5-a][1,3,5]triazines in terms of photophysical properties?

  • Methodological Answer : The hydrazinyl group in this compound reduces fluorescence quantum yield compared to triazolo-triazines, which exhibit extended conjugation. UV-Vis spectra show a redshift (λmax ~350 nm) in triazolo derivatives due to π-π* transitions, whereas this compound absorbs at λmax ~290 nm .

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